1-Morpholinocyclopropanecarboxylic acid
Description
Significance of Cyclopropane (B1198618) Ring Systems in Bioactive Compounds
The cyclopropane motif, the smallest all-carbon ring, is a structural feature found in a multitude of natural products and synthetic compounds with significant biological activity. rsc.orgrsc.org Its presence in a molecule imparts a unique three-dimensional conformation due to its rigid and strained structure. nih.gov This conformational rigidity can be advantageous for binding to biological targets such as enzymes and receptors, often leading to enhanced potency and selectivity. nih.gov
The strained nature of the cyclopropane ring, with C-C-C bond angles of 60 degrees, results in bent bonds with increased p-character, giving the ring some properties reminiscent of a carbon-carbon double bond. rsc.org This electronic feature can influence the molecule's reactivity and its interactions with biological macromolecules. rsc.org Furthermore, the cyclopropane ring is metabolically more stable than a double bond, making it a useful bioisostere in drug design to improve the pharmacokinetic profile of a lead compound. acs.org The incorporation of a cyclopropane ring can also impact a molecule's lipophilicity and solubility, key parameters in determining its drug-like properties. acs.org
Natural products containing cyclopropane rings exhibit a wide array of biological activities, including anticancer, antiviral, antibacterial, and insecticidal properties. rsc.org This has spurred significant interest in the development of synthetic methodologies for the construction of cyclopropane-containing molecules. rsc.orgnih.gov
Role of Morpholine (B109124) Moieties in Molecular Design
The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and bioactive molecules. nih.govresearchgate.net The inclusion of a morpholine moiety in a molecule can confer several desirable properties. nih.govsci-hub.se
From a physicochemical standpoint, the morpholine ring can improve aqueous solubility and provide a favorable balance of lipophilicity and hydrophilicity. researchgate.net The nitrogen atom in the morpholine ring is basic, but its pKa is typically lower than that of corresponding piperidines, which can be advantageous for modulating a compound's ionization state at physiological pH. sci-hub.se
In terms of biological activity, the morpholine ring can engage in hydrogen bonding interactions with biological targets through its oxygen atom and the N-H group (if unsubstituted). nih.gov It can also serve as a rigid spacer or a conformational constraint to orient other functional groups for optimal binding. researchgate.net Furthermore, the morpholine ring is generally metabolically stable, contributing to an improved pharmacokinetic profile of drug candidates. nih.govresearchgate.net The versatility of the morpholine moiety is evident in its presence in drugs with a wide range of therapeutic applications, including anticancer agents, antidepressants, and antihypertensives. nih.gov
Historical Context of Cyclopropane Carboxylic Acid Research
The history of cyclopropane carboxylic acid research is intertwined with the discovery and study of natural products containing this motif. One of the earliest and most well-known examples is chrysanthemic acid, a component of pyrethrin insecticides found in chrysanthemum flowers, first isolated in the early 20th century. rsc.org The elucidation of its structure and subsequent synthesis paved the way for the development of a major class of synthetic insecticides known as pyrethroids.
Early synthetic methods for creating the cyclopropane ring, such as the Simmons-Smith reaction developed in the mid-20th century, were pivotal in advancing the field. marquette.edu These methods allowed for the diastereoselective cyclopropanation of alkenes, providing access to a wider range of substituted cyclopropane derivatives. marquette.edu
In the latter half of the 20th century, research into cyclopropane-containing amino acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), revealed their crucial role as biosynthetic precursors to the plant hormone ethylene (B1197577). nih.gov This discovery spurred further investigation into the synthesis and biological function of these unique amino acids. The development of asymmetric cyclopropanation reactions has been a major focus in recent decades, enabling the stereocontrolled synthesis of chiral cyclopropane carboxylic acids and their derivatives for use as building blocks in the synthesis of complex, stereochemically defined molecules. rsc.org
Current Research Trajectories in Cyclopropane-Containing Compounds
Current research on cyclopropane-containing compounds is highly dynamic and multifaceted, driven by their potential in various applications. A significant area of focus remains in medicinal chemistry, where the cyclopropane ring is being incorporated into novel drug candidates to enhance their therapeutic properties. nih.gov Researchers are exploring cyclopropane-containing molecules as inhibitors of various enzymes and as modulators of receptor activity. nih.gov The use of cyclopropane rings as bioisosteres for other functional groups, such as phenyl rings or gem-dimethyl groups, is a strategy being actively pursued to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of drug leads. acs.org
In the realm of synthetic methodology, the development of new and more efficient ways to construct the cyclopropane ring continues to be a major research thrust. rsc.orgnih.gov This includes the use of transition metal catalysis, photoredox catalysis, and organocatalysis to achieve high levels of stereoselectivity and functional group tolerance. nih.gov The functionalization of pre-existing cyclopropane rings is also an area of growing interest, allowing for the late-stage diversification of complex molecules. chemrxiv.org
Furthermore, cyclopropane-containing building blocks are being utilized in materials science for the synthesis of polymers and other materials with unique properties. The inherent strain and defined geometry of the cyclopropane ring can be harnessed to control the three-dimensional structure and properties of these materials.
Research Landscape of Heterocyclic Carboxylic Acids
The research landscape of heterocyclic carboxylic acids is vast and continues to expand, driven by their immense importance in medicinal chemistry, agrochemicals, and materials science. najah.edu Heterocyclic scaffolds are core components of a large number of pharmaceuticals, and the carboxylic acid functional group provides a handle for modifying a molecule's properties and for forming various derivatives such as esters and amides. najah.educentralasianstudies.org
Current research in this area is focused on several key themes. The design and synthesis of novel heterocyclic carboxylic acids with specific biological targets in mind is a major endeavor. acs.orgmdpi.com This often involves computational modeling to predict binding affinities and to guide synthetic efforts. The development of efficient and green synthetic methods for the preparation of these compounds is another important area of research. google.com This includes the use of one-pot reactions, multicomponent reactions, and catalytic methods to reduce waste and improve efficiency. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-4-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8(1-2-8)9-3-5-12-6-4-9/h1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOZCQILIXHVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 1-Morpholinocyclopropanecarboxylic Acid
The construction of the this compound framework relies on the strategic formation of the strained cyclopropane (B1198618) ring and the subsequent or concurrent introduction of the morpholine (B109124) substituent. Modern synthetic chemistry offers a variety of powerful tools to achieve these goals with high efficiency and control.
Achieving stereocontrol in the synthesis of substituted cyclopropanes is a significant challenge due to the planar nature of the three-membered ring. However, several advanced strategies have been developed to afford enantiomerically enriched cyclopropane derivatives. One of the most promising approaches involves enzyme-catalyzed reactions. Engineered hemoproteins, derived from bacterial cytochrome P450, have been shown to catalyze the stereoselective cyclopropanation of olefins researchgate.net. These biocatalysts can be tailored through directed evolution to favor the formation of a specific stereoisomer, often with high enantiomeric excess.
Another powerful method is the use of chiral metal catalysts. Transition metal complexes, particularly those of rhodium, copper, and cobalt, in combination with chiral ligands, can mediate the asymmetric transfer of a carbene to an alkene, leading to the formation of optically active cyclopropanes. These methods often provide high levels of both diastereoselectivity and enantioselectivity.
Recent advances in synthetic methodology have introduced several novel cyclopropanation reactions that can be employed to generate a diverse range of this compound analogs. Photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions rsc.orgacs.org. Visible-light-mediated cyclopropanation reactions, often employing organic photosensitizers, can activate a variety of precursors to generate the reactive carbene species required for cyclopropane formation. This approach is particularly attractive due to its operational simplicity and the ability to tolerate a wide range of functional groups.
Furthermore, transition-metal-free cyclopropanation methods have gained traction. For instance, the reaction of 2-aminoacrylates with N-tosylhydrazones can provide a direct route to cyclopropane α-amino acid derivatives acs.org. This method avoids the use of potentially toxic or expensive metal catalysts and offers a broad substrate scope. The development of novel reagents, such as triethylammonium bis(catecholato)iodomethylsilicate, in combination with photoredox catalysis, provides a redox-neutral pathway for the cyclopropanation of olefins with excellent functional group tolerance acs.org.
A plausible synthetic route to the core 1-aminocyclopropanecarboxylic acid (ACC) precursor involves the cyclization of a protected α,β-unsaturated amino acid ester or the reaction of a protected glycine derivative with a 1,2-dihaloethane. For instance, the synthesis of 1-aminocyclopropane-1-carboxylic acid can be achieved from nitro acetate and 1,2-dihaloethane through alkylated cyclization, followed by nitro reduction and hydrolysis google.com.
Table 1: Comparison of Novel Cyclopropanation Methods for ACC Analog Synthesis
| Method | Catalyst/Reagent | Key Features | Potential for Analog Diversity |
|---|---|---|---|
| Enzyme-Catalyzed | Engineered Cytochrome P450 | High stereoselectivity, environmentally benign. | High, through substrate engineering and directed evolution. |
| Photocatalytic | Organic Photosensitizers | Mild reaction conditions, excellent functional group tolerance. | Very high, broad substrate scope. |
| Transition-Metal-Free | N-Tosylhydrazones | Avoids metal catalysts, good for specific amino acid derivatives. | Moderate, dependent on hydrazone availability. |
| Alkylated Cyclization | Base | Utilizes readily available starting materials. | Moderate, depends on substituted dihaloethanes. |
Once the 1-aminocyclopropanecarboxylic acid core is established, the morpholine moiety can be introduced through several synthetic strategies. A common and effective method is the N-alkylation of the primary amine of a 1-aminocyclopropanecarboxylate ester with a bis(2-haloethyl) ether, such as bis(2-chloroethyl) ether, in the presence of a base nih.gov. This reaction proceeds via a double nucleophilic substitution to form the six-membered morpholine ring. The ester group can then be hydrolyzed to afford the final carboxylic acid.
Alternatively, reductive amination of a suitable 1-oxocyclopropanecarboxylic acid derivative with morpholine can be employed. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ, typically with a hydride reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This method offers a direct way to install the morpholine ring.
A third approach involves the synthesis of 1-morpholinocyclopropanecarbonitrile, which can then be hydrolyzed to the corresponding carboxylic acid. The nitrile precursor can be synthesized through various routes, including the reaction of a cyclopropanone equivalent with morpholine and a cyanide source.
For the cyclopropanation step, catalyst screening is crucial to identify the most active and selective catalyst for a particular substrate. In photocatalytic reactions, the choice of photosensitizer and light source can have a significant impact on the reaction outcome. In the morpholine incorporation step, the choice of base and solvent is critical to ensure efficient N-alkylation while minimizing side reactions. The concentration of reactants and the reaction time are also important variables that need to be optimized to maximize the yield and purity of the desired product.
For instance, in the N-alkylation with bis(2-chloroethyl) ether, a non-nucleophilic base such as potassium carbonate or triethylamine is often used to prevent unwanted side reactions. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide to facilitate the nucleophilic substitution.
Derivatization Strategies for this compound
The carboxylic acid and the secondary amine within the morpholine ring of this compound provide convenient handles for further chemical modification, allowing for the synthesis of a wide array of derivatives.
The carboxylic acid functionality of this compound can be readily converted into a variety of amide and ester derivatives using standard coupling procedures.
Amide Synthesis: Amide bond formation is typically achieved by activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), followed by the addition of a primary or secondary amine. This versatile reaction allows for the introduction of a wide range of substituents at the carboxyl group.
Ester Synthesis: Esterification can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride, which then readily reacts with an alcohol to form the corresponding ester. Alkylation of the carboxylate salt with an alkyl halide is another effective method for ester synthesis.
Table 2: Representative Derivatization Reactions
| Derivative Type | Reagents | General Conditions |
|---|---|---|
| Amide | Primary/Secondary Amine, EDC, HOBt | Room temperature, DMF or CH2Cl2 |
| Methyl Ester | Methanol (B129727), H2SO4 (cat.) | Reflux |
| Ethyl Ester | Ethanol, DCC, DMAP | Room temperature, CH2Cl2 |
| tert-Butyl Ester | Isobutylene, H2SO4 (cat.) | -10 °C to room temperature |
Structural Modifications of the Morpholine Ring
The morpholine ring is a common pharmacophore in medicinal chemistry, and its structural modification is a key strategy for modulating the physicochemical and pharmacological properties of a parent molecule. nih.gov In the context of this compound, modifications to the morpholine ring can be envisioned through several synthetic approaches. These modifications can introduce steric bulk, alter electronic properties, or provide new points for chemical conjugation.
One primary strategy involves utilizing pre-functionalized morpholine derivatives as starting materials. Instead of beginning a synthesis with morpholine itself, one could employ commercially available or synthetically prepared substituted morpholines. For instance, using C-substituted morpholines such as 2-methylmorpholine or 3,3-dimethylmorpholine would introduce alkyl groups onto the final compound's heterocyclic ring.
Another approach is the direct functionalization of the morpholine ring after its incorporation into the cyclopropane structure, although this is often more challenging. The chemical inertness of the C-H bonds in the morpholine ring typically requires harsh reaction conditions that could compromise the cyclopropane or carboxylic acid moieties. However, advanced C-H activation methodologies could potentially offer a route to such modifications.
The synthesis of morpholine rings can be achieved through various methods, including intramolecular cyclization. researchgate.net By adapting these methods, it's possible to construct the morpholine ring from acyclic precursors already attached to the cyclopropane core, allowing for the incorporation of diversity elements.
Table 1: Examples of Potential Morpholine Ring Modifications and Synthetic Precursors
| Desired Modification | Example Structure | Potential Synthetic Precursor | Synthetic Approach |
|---|---|---|---|
| C-2 Alkyl Substitution | 1-(2-methylmorpholino)cyclopropane-1-carboxylic acid | 2-Methylmorpholine | Nucleophilic substitution with a suitable cyclopropane precursor |
| C-3 Alkyl Substitution | 1-(3,3-dimethylmorpholino)cyclopropane-1-carboxylic acid | 3,3-Dimethylmorpholine | Nucleophilic substitution with a suitable cyclopropane precursor |
Substituent Effects on Synthetic Accessibility
The ease of synthesis for derivatives of this compound is significantly influenced by the electronic and steric nature of substituents on both the morpholine and cyclopropane precursors. These effects can impact reaction rates, yields, and even the feasibility of certain synthetic routes.
Electronic Effects: The key step in many syntheses of this compound involves the nucleophilic addition of morpholine to an activated cyclopropane precursor or the formation of the cyclopropane ring from an alkene already bearing the morpholine moiety.
Substituents on the Morpholine Ring: Electron-donating groups (EDGs) on the morpholine ring would increase its nucleophilicity, potentially accelerating reactions where morpholine acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) would decrease its nucleophilicity, slowing down such reactions.
Substituents on Cyclopropane Precursors: In reactions like the Simmons-Smith cyclopropanation of an alkene, the electronic nature of substituents on the alkene can be critical. researchgate.net The reaction generally works well for a wide range of alkenes, but yields can be modest for those bearing certain α,β-unsaturated carbonyl groups. ucl.ac.uk Similarly, in photoredox-catalyzed cyclopropane syntheses, the reaction tolerates a broad range of functional groups, from strong electron-withdrawing groups to electron-rich aromatics. nih.gov
Steric Effects: Steric hindrance plays a crucial role in the accessibility of derivatives.
Bulky substituents on the morpholine ring, particularly near the nitrogen atom (at C-2 and C-6), can impede its approach to the electrophilic center of a cyclopropane precursor, thereby lowering reaction rates and yields.
Similarly, sterically demanding groups on the cyclopropane precursor can hinder the approach of the morpholine nucleophile.
Table 2: Predicted Substituent Effects on a Key Synthetic Step (Nucleophilic Addition of Morpholine)
| Substituent Location | Substituent Type | Predicted Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Morpholine Ring (C-3) | Electron-Donating Group (e.g., -CH₃) | Minor Increase | Slight increase in nitrogen nucleophilicity. |
| Morpholine Ring (C-2) | Bulky Group (e.g., -C(CH₃)₃) | Significant Decrease | Steric hindrance impeding the nitrogen's nucleophilic attack. |
| Cyclopropane Precursor | Electron-Withdrawing Group (e.g., -NO₂) | Increase | Increases the electrophilicity of the reaction center. |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov While specific chemoenzymatic routes to this compound are not extensively documented, established principles can be applied to design plausible pathways that offer benefits such as high enantioselectivity and mild reaction conditions.
A hypothetical chemoenzymatic approach could involve the enzymatic resolution of a key chiral intermediate. For example, a racemic ester precursor of the final compound could be subjected to hydrolysis by a lipase. Lipases often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer to the carboxylic acid while leaving the other as an unreacted ester. This allows for the separation of the two enantiomers, a critical step in the synthesis of many modern pharmaceuticals.
Another potential application involves the use of enzymes for the formation or modification of the morpholine ring itself. For instance, a dehydrogenase could be used for the stereoselective reduction of a ketone precursor to a specific alcohol, which is then chemically cyclized to form a chiral substituted morpholine ring.
Furthermore, enzymes could be employed in the final step of the synthesis. A nitrilase could, in principle, convert a 1-morpholinocyclopropanecarbonitrile precursor directly to the desired carboxylic acid under mild, aqueous conditions, avoiding the harsh acidic or basic hydrolysis conditions often required in traditional chemical synthesis. This approach aligns with green chemistry principles by reducing the use of corrosive reagents.
Table 3: Hypothetical Chemoenzymatic Steps in the Synthesis of this compound Derivatives
| Synthetic Step | Enzyme Class | Transformation | Potential Advantage |
|---|---|---|---|
| Chiral Resolution | Lipase / Esterase | Kinetic resolution of a racemic ester precursor | Access to enantiomerically pure compounds |
| Precursor Modification | Dehydrogenase / Ketoreductase | Asymmetric reduction of a ketone to a chiral alcohol | Introduction of stereocenters on the morpholine ring |
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net The synthesis of the cyclopropane ring is a primary target for such improvements.
Alternative Reaction Media and Energy Sources: Traditional cyclopropanation reactions often use volatile and hazardous organic solvents. Green alternatives include:
Mechanochemistry: The Simmons-Smith reaction, a classic method for cyclopropanation, can be performed using ball-milling. ucl.ac.uk This technique can activate raw zinc metal, often eliminating the need for bulk solvents and enabling reactions to proceed under air. ucl.ac.uk
Photocatalysis: Visible light-mediated cyclopropanation has emerged as a powerful and green alternative, allowing reactions to proceed under mild conditions. researchgate.net Photoredox catalysis can be used for cyclopropane synthesis through a decarboxylative radical addition–polar cyclization cascade, which tolerates a broad range of functional groups. nih.gov
Water as a Solvent: Developing synthetic steps that can be performed in water instead of organic solvents is a core principle of green chemistry.
Atom Economy and Waste Reduction: The concept of atom economy is central to green synthesis. Catalytic methods are inherently more atom-economical than stoichiometric reactions. For instance, using a catalyst for cyclopropanation is preferable to methods that generate stoichiometric amounts of waste products. The E-factor, which measures the mass ratio of waste to the desired product, can be used to evaluate the environmental footprint of a synthetic route. researchgate.net
Biocatalysis: As mentioned in the chemoenzymatic section, using enzymes (biocatalysis) is a key green chemistry strategy. researchgate.net Enzymes operate under mild conditions (temperature and pH) in aqueous environments, reducing energy consumption and the need for hazardous solvents.
Table 4: Comparison of Traditional vs. Green Approaches for Cyclopropanation
| Feature | Traditional Method (e.g., Diazomethane) | Green Alternative (e.g., Mechanochemical Simmons-Smith) |
|---|---|---|
| Reagents | Often involves toxic and explosive reagents like diazomethane. | Uses zinc and diiodomethane, activated by mechanical force. ucl.ac.uk |
| Solvents | Typically requires volatile organic solvents (e.g., diethyl ether). | Can be performed solvent-free or with minimal solvent. ucl.ac.uk |
| Energy Input | May require heating or cooling. | Mechanical energy from ball-milling. ucl.ac.uk |
| Safety | High risk due to toxicity and explosiveness of reagents. | Significantly improved safety profile. |
| Waste | Can generate significant hazardous waste. | Reduced waste generation, improving the E-factor. researchgate.net |
Molecular Interactions and Mechanistic Elucidation
Enzyme Inhibition Studies of 1-Morpholinocyclopropanecarboxylic Acid
Enzyme inhibition studies are fundamental to characterizing the interaction between a molecule and an enzyme. These studies can reveal the mode of inhibition, the affinity of the inhibitor for the enzyme, and the specificity of the interaction. For this compound, its core structure, a cyclopropane (B1198618) ring attached to a carboxylic acid and a morpholine (B109124) group, suggests it may interact with enzymes that recognize or process small, cyclic amino acids or their analogues. A primary target for such a molecule in the realm of plant biochemistry is the ethylene (B1197577) biosynthesis pathway, which features the cyclic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) as a key intermediate. researchgate.netfrontiersin.org
The ethylene biosynthesis pathway involves two key enzymes: ACC synthase (ACS), which catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, and ACC oxidase (ACO), which converts ACC to ethylene. nih.govnih.gov Both enzymes are potential targets for inhibition by structural analogues of their substrates or intermediates.
Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, competes for the same active site on the enzyme. scielo.brnih.gov This type of inhibition is reversible and can be overcome by increasing the substrate concentration. nih.gov In the context of ethylene biosynthesis, compounds with a cyclopropane ring, such as cyclopropane-1,1-dicarboxylic acid and 2-methylcyclopropanecarboxylic acid, have been shown to act as competitive inhibitors of ACC oxidase. scielo.br These molecules likely bind to the active site of ACO, preventing the binding of the natural substrate, ACC.
Given that this compound possesses the core cyclopropanecarboxylic acid structure, it is plausible that it could act as a competitive inhibitor of ACC oxidase. The morpholine group, a bulky substituent, would influence the binding affinity and specificity. The binding kinetics would be characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction. ffhdj.com
Table 1: Hypothetical Kinetic Parameters for Competitive Inhibition of ACC Oxidase by a Cyclopropane Derivative This table is illustrative and based on known competitive inhibitors of ACC oxidase.
| Inhibitor Concentration (µM) | Apparent Km for ACC (µM) | Vmax (nmol/mg protein/h) |
| 0 | 150 | 100 |
| 50 | 300 | 100 |
| 100 | 450 | 100 |
| 200 | 750 | 100 |
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this modality, the Vmax decreases, while the Km remains unchanged.
Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition leads to a decrease in both Vmax and Km. Research has identified certain compounds that act as uncompetitive inhibitors of ACC synthase. For instance, some quinazolinone-based compounds have been shown to inhibit ACC synthase in an uncompetitive manner.
While a competitive mechanism is more readily hypothesized for this compound due to its structural similarity to the substrate of ACO, the possibility of non-competitive or uncompetitive inhibition cannot be entirely ruled out without experimental data. The morpholine moiety could potentially interact with an allosteric site on either ACS or ACO.
Irreversible inhibitors, often called inactivators, form a stable, covalent bond with the enzyme, leading to permanent loss of activity. These inhibitors are often "suicide substrates" that are processed by the enzyme's catalytic machinery to a reactive species that then inactivates the enzyme. Some inhibitors of ACC synthase, such as aminoethoxyvinylglycine (AVG), are known to act in a mechanism-based manner. While the structure of this compound does not immediately suggest a reactive group for covalent modification, detailed studies would be required to definitively exclude this possibility.
To be a useful research tool or a potential agrochemical, an enzyme inhibitor should ideally be specific and selective for its target. Specificity refers to the ability of the inhibitor to bind to a single type of enzyme, while selectivity refers to its preference for one isoform of an enzyme over others.
A hypothetical specificity profiling of this compound would involve testing its inhibitory activity against a panel of enzymes. This panel would include ACC synthase and ACC oxidase from different plant species, as well as other related enzymes such as various aminotransferases and oxidases to assess off-target effects. The results would be expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Hypothetical Selectivity Profile of a Cyclopropane-Based Inhibitor This table is for illustrative purposes to show how selectivity data would be presented.
| Enzyme Target | Source Organism | IC₅₀ (µM) |
| ACC Oxidase | Malus domestica (Apple) | 15 |
| ACC Oxidase | Lycopersicon esculentum (Tomato) | 25 |
| ACC Synthase | Arabidopsis thaliana | > 500 |
| Alanine Aminotransferase | Sus scrofa (Pig) | > 1000 |
| Cytochrome P450 | Homo sapiens | > 1000 |
Structure-kinetic relationship (SKR) analysis aims to understand how modifications to a molecule's structure affect its binding kinetics (k_on and k_off rates). This goes beyond the traditional structure-activity relationship (SAR) by providing a more dynamic picture of the inhibitor-enzyme interaction.
For this compound, an SKR study would involve synthesizing and testing a series of analogues with modifications to the morpholine ring and the cyclopropane substituents. For example, altering the stereochemistry of the cyclopropane ring or replacing the morpholine with other heterocyclic systems could have a significant impact on the binding kinetics. Such studies could reveal the key structural features responsible for potent and specific inhibition, guiding the design of more effective inhibitors.
Characterization of Enzyme Binding Kinetics
Cellular Mechanism of Action Studies (non-clinical)
Specific experimental data detailing the intracellular localization and distribution of this compound is not available in the reviewed scientific literature. However, its molecular structure allows for predictions about its likely behavior. The compound possesses both a lipophilic morpholine ring and a hydrophilic, ionizable carboxylic acid group. This amphipathic nature suggests it may be able to cross cellular membranes.
The distribution would likely be influenced by pH gradients between cellular compartments due to the ionizable nature of the carboxylic acid. To definitively determine its subcellular fate, studies utilizing methods such as fluorescently labeling the compound would be required. Such techniques allow for the visualization of a compound's accumulation in specific organelles like the endoplasmic reticulum or mitochondria, or its diffusion throughout the cytoplasm. nih.gov
By acting as an allosteric modulator of the NMDA receptor, this compound would be expected to perturb the numerous cellular pathways regulated by this receptor's activity. The primary signaling event mediated by the NMDA receptor is the influx of Ca²⁺ into the cell, which acts as a critical second messenger to initiate a wide range of downstream processes.
Modulation of the NMDA receptor can therefore lead to significant changes in fundamental cellular activities. For example, agents that affect monocarboxylic acid transporters can be influenced by intracellular signaling pathways like the cAMP/protein kinase A pathway, demonstrating the complex interplay between transport, metabolism, and cellular signaling. nih.gov Pathological concentrations of certain fatty acids can also perturb cellular processes by activating or inactivating molecular targets and signaling pathways, such as the protein kinase C and insulin (B600854) signaling pathways. nih.gov
The potential effects of modulating the NMDA receptor with a ligand like this compound are summarized in the table below.
Table 2: Potential Cellular Consequences of NMDA Receptor Modulation
| Cellular Pathway/Process | Effect of Positive Modulation (Agonism) | Effect of Negative Modulation (Antagonism) |
|---|---|---|
| Synaptic Plasticity | Potentiation of Long-Term Potentiation (LTP) | Inhibition of LTP, potential for Long-Term Depression (LTD) |
| Gene Expression | Activation of Ca²⁺-dependent transcription factors (e.g., CREB) | Reduction in activity of Ca²⁺-dependent transcription factors |
| Nitric Oxide Synthesis | Increased activation of neuronal Nitric Oxide Synthase (nNOS) | Decreased nNOS activation |
| Cell Survival/Excitotoxicity | In excess, can lead to Ca²⁺ overload and excitotoxic cell death | Protection against excitotoxicity by reducing Ca²⁺ influx |
Compound List
| Compound Name |
|---|
| This compound |
| 1-aminocyclopropane-1-carboxylic acid |
| Glutamate |
| Glycine |
| N-methyl-D-aspartate |
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Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidation of Key Structural Features for Biological Activity
The biological activity of 1-Morpholinocyclopropanecarboxylic acid is intrinsically linked to the specific arrangement and properties of its constituent chemical moieties: the cyclopropane (B1198618) ring, the morpholine (B109124) ring, and the carboxylic acid group. Each component plays a distinct and crucial role in the molecule's interaction with its biological targets.
The conformational constraint imposed by the cyclopropane ring can also lead to a reduction in the entropic penalty upon binding to a biological target, which can contribute to a higher binding affinity. researchgate.net The stereochemistry of the ring directly impacts the orientation of the morpholine and carboxylic acid groups, which are often essential for receptor recognition and binding.
The morpholine ring is a versatile heterocyclic motif frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic properties. nih.gov The nitrogen and oxygen heteroatoms within the morpholine ring can participate in crucial hydrogen bonding interactions with receptor residues. e3s-conferences.org The nitrogen atom, being basic, can exist in a protonated state at physiological pH, allowing for ionic interactions.
Substitutions on the morpholine ring can have a profound impact on the biological activity of this compound analogs. The nature, size, and position of these substituents can influence several key properties:
Steric Effects: Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the receptor or hinder binding through steric clashes.
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the basicity of the morpholine nitrogen, thereby modulating its ability to form ionic bonds.
SAR studies on related morpholine-containing compounds have shown that even minor modifications, such as the addition of a methyl or phenyl group, can lead to significant changes in biological activity. e3s-conferences.org
The carboxylic acid group is a fundamental component of many pharmacologically active compounds, often serving as a key anchoring point to the biological target. researchgate.net At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge is frequently involved in strong ionic interactions or hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine) or with metal ions within the active site of an enzyme or receptor. researchgate.netnih.gov
Design and Synthesis of Analogs for SAR Studies
Key synthetic strategies for generating analogs for SAR studies include:
Modification of the Morpholine Ring: Synthesis of derivatives with substitutions at various positions on the morpholine ring. This can involve the introduction of alkyl, aryl, or other functional groups to explore steric and electronic effects. e3s-conferences.org
Stereochemical Variations of the Cyclopropane Ring: The synthesis of different stereoisomers of the cyclopropane core to assess the impact of spatial orientation on activity. nih.gov
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole, hydroxamic acid) or neutral moieties to evaluate the importance of the carboxylate function. nih.gov
Scaffold Hopping: Replacing the morpholine or cyclopropane ring with other cyclic or acyclic structures to explore new chemical space while retaining key pharmacophoric features. nih.gov
The synthesis of these analogs allows for a systematic evaluation of how structural changes affect biological activity, leading to a comprehensive SAR profile.
Table 1: Representative Analogs for SAR Studies
| Compound ID | Modification from this compound | Rationale for Synthesis |
| Analog A | Methyl group at the 2-position of the morpholine ring | To probe for steric tolerance and potential hydrophobic interactions. |
| Analog B | Phenyl group at the 4-position of the morpholine nitrogen | To investigate the impact of a bulky, aromatic substituent. |
| Analog C | trans-isomer of the cyclopropane ring | To determine the influence of stereochemistry on receptor binding. |
| Analog D | Tetrazole replacing the carboxylic acid | To explore bioisosteric replacements and the necessity of the carboxylate. |
Development of QSAR Models for Predictive Potency
QSAR modeling represents a computational approach to formalize the SAR by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comresearchgate.net These models can then be used to predict the potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. frontiersin.orgnih.gov These descriptors can be broadly categorized as:
Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org These are crucial for understanding electrostatic and orbital-controlled interactions.
Steric Descriptors: These describe the size and shape of a molecule and its substituents. Examples include molecular volume, surface area, and molar refractivity. slideshare.net Steric descriptors are vital for modeling how a molecule fits into a binding site.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. frontiersin.org Hydrophobicity is critical for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule, capturing information about branching and connectivity. frontiersin.org
Once a set of descriptors is calculated for a series of this compound analogs with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR equation. researchgate.netresearchgate.net This equation correlates the descriptors with the observed activity. A statistically robust QSAR model, validated through internal and external prediction sets, can be a powerful tool in the drug discovery process. mdpi.comyoutube.com
Table 2: Key Physicochemical Descriptors in QSAR
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment | Governs electrostatic interactions and chemical reactivity. frontiersin.org |
| Steric | Molar Refractivity, Molecular Volume | Influences receptor fit and potential for steric hindrance. slideshare.net |
| Hydrophobic | LogP | Affects membrane transport and hydrophobic binding interactions. frontiersin.org |
| Topological | Wiener Index, Zagreb Indices | Encodes information about molecular size, shape, and branching. frontiersin.org |
By integrating SAR and QSAR approaches, a comprehensive understanding of the molecular features governing the biological activity of this compound and its derivatives can be achieved, paving the way for the rational design of new and improved therapeutic agents.
Compound Names Mentioned
| Compound Name |
| This compound |
| Arginine |
| Lysine (B10760008) |
| Tetrazole |
| Hydroxamic acid |
| Methyl |
| Phenyl |
Statistical Validation of QSAR Models
The reliability and predictive power of a Quantitative Structure-Activity Relationship (QSAR) model are contingent upon rigorous statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. For classes of compounds like NMDA receptor antagonists, which include derivatives of this compound, several statistical metrics are employed to validate the generated models. mdpi.comnih.gov
Internal validation is often the first step, where a portion of the initial dataset is used to build the model (the training set), and the model's predictive capability is tested on that same data. A common technique for this is the leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient, Q². A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.commdpi.com
External validation provides a more stringent test of a model's predictive power. In this step, the model is used to predict the biological activity of a set of compounds (the test set) that were not used in its development. The predictive squared correlation coefficient, R²_pred, is calculated for the test set. An R²_pred value greater than 0.6 is often required for a model to be considered robust and predictive. mdpi.com
Recent studies on NMDA receptor antagonists have utilized these and other validation criteria. For instance, a 3D-QSAR study on a series of NR2B-selective antagonists reported a Comparative Molecular Similarity Index Analysis (CoMSIA) model with a Q² of 0.665 and an R²_pred of 0.701, indicating a successfully validated model. mdpi.com Another study developing QSAR models for similar antagonists reported correlation coefficients for external validation ranging from 0.703 to 0.981 across different modeling techniques like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN). nih.gov
Further validation can be achieved through Y-randomization tests and ensuring the model falls within its applicability domain (AD). nih.gov More novel parameters, such as r_m² and R_p², have also been proposed to offer a stricter assessment of a model's predictive performance against external data. mdpi.com
Table 1: Statistical Validation Parameters for QSAR Models of NMDA Receptor Antagonists
| Model Type | Q² (Cross-Validation) | R²_pred (External Validation) | Source |
| CoMFA | 0.540 | 0.613 | mdpi.com |
| CoMSIA/EDA | 0.665 | 0.701 | mdpi.com |
| MLR | 0.785 | 0.703 | nih.gov |
| PLSR | Not specified | 0.851 | nih.gov |
| MNLR | Not specified | 0.778 | nih.gov |
| ANN | Not specified | 0.981 | nih.gov |
Conformational Analysis and Bioactive Conformations
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that result from the rotation around single bonds. The cyclopropane ring in this compound imparts significant rigidity to the molecule. nih.gov Unlike flexible linear alkanes, the three-membered ring of cyclopropane is planar and highly strained, which severely restricts its conformational freedom. chemistrysteps.com
Computational studies on analogous compounds, such as 1-aminocyclopropanecarboxylic acid, provide insight into the likely conformational behavior of the this compound scaffold. Using methods like Density Functional Theory (DFT) at the B3LYP level, research has shown that such molecules can exist in a conformational equilibrium. nih.gov For 1-aminocyclopropanecarboxylic acid, this equilibrium is between cis-syn and trans-syn conformers, which relate to the relative positions of the amino and carboxyl groups. At room temperature, the mixture is predicted to be approximately 35% cis-syn and 65% trans-syn. nih.gov The rotational barrier for the carboxyl group's O-H bond was calculated to be substantial, in the range of 12-14 kcal/mol, further indicating that specific conformations are favored. nih.gov
The bioactive conformation is the specific three-dimensional shape a molecule adopts when it binds to its biological target, in this case, the NMDA receptor. nih.gov High-resolution crystal structures of NMDA receptors have revealed that the binding of different antagonists can induce varied conformational changes in the receptor's ligand-binding domain (LBD). youtube.com For example, some antagonists stabilize the LBD in an open-cleft conformation. nih.gov The rigid, well-defined conformation of cyclopropane derivatives is a desirable property in drug design, as it can reduce the entropic penalty upon binding and lead to higher affinity and selectivity. nih.gov Identifying the specific bioactive conformation of this compound is key to understanding its interaction with the receptor and for designing more potent derivatives.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the receptor is unknown or to complement structure-based approaches. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), and positive or negative ionizable (PI/NI) centers. nih.govnih.gov
For NMDA receptor antagonists, pharmacophore models have been developed based on known active compounds. researchgate.net A typical pharmacophore for this class of ligands includes a positive ionizable group, corresponding to a basic amine, and one or more hydrophobic regions. frontiersin.org In the case of this compound, a ligand-based design approach would identify key features from its structure:
The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or, if protonated, as a positive ionizable feature.
The oxygen of the morpholine ring can act as a hydrogen bond acceptor.
The carboxyl group is a strong hydrogen bond acceptor and donor and is a negative ionizable feature.
The rigid cyclopropane ring serves as a hydrophobic and steric feature that correctly orients the other functional groups.
By mapping these features from a set of active analogs, a 3D pharmacophore model can be generated. This model can then be used as a virtual screen to search large compound databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active at the NMDA receptor. nih.govyoutube.com The process involves validating the pharmacophore model to ensure it can effectively distinguish between active and inactive compounds before its use in virtual screening campaigns. nih.gov
Table 2: Potential Pharmacophoric Features of this compound
| Molecular Moiety | Potential Pharmacophoric Feature(s) |
| Morpholine Nitrogen | Hydrogen Bond Acceptor (HBA), Positive Ionizable (PI) |
| Morpholine Oxygen | Hydrogen Bond Acceptor (HBA) |
| Carboxylic Acid | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Negative Ionizable (NI) |
| Cyclopropane Ring | Hydrophobic (HYD), Steric scaffold |
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing valuable information about the binding affinity and the nature of the interactions. mdpi.com While specific docking studies on 1-Morpholinocyclopropanecarboxylic acid are not extensively documented in publicly available literature, we can infer its potential binding characteristics based on studies of analogous compounds containing morpholine (B109124) and cyclopropane (B1198618) fragments. acs.orgresearchgate.net
The structural features of this compound suggest several key interaction points for binding within a protein's active site. The morpholine ring, with its oxygen atom, can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand. nih.gov The nitrogen atom in the morpholine ring, being a weak base, can also participate in hydrogen bonding or ionic interactions, depending on its protonation state. acs.orgnih.gov The cyclopropane ring, a rigid and sterically defined group, can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. acs.org The carboxylic acid group is a potent hydrogen bond donor and acceptor and can also form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine.
In a hypothetical binding scenario, the carboxylic acid group would likely orient towards a positively charged or polar region of the binding site, while the morpholine and cyclopropane moieties could fit into adjacent hydrophobic or mixed-character pockets. The rigidity of the cyclopropane ring can contribute to a more favorable entropic cost of binding by reducing the number of rotatable bonds. acs.org
Table 1: Potential Interaction Types for this compound in a Protein Binding Site
| Functional Group | Potential Interaction Types | Interacting Amino Acid Residues (Examples) |
| Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor), Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |
| Morpholine (Oxygen) | Hydrogen Bonding (Acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Morpholine (Nitrogen) | Hydrogen Bonding (Acceptor) | Aspartate, Glutamate (if protonated) |
| Cyclopropane Ring | Hydrophobic Interactions, van der Waals Forces | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
This table is generated based on the chemical properties of the functional groups and general principles of protein-ligand interactions.
The binding energy of this compound would be a composite of these interactions. The strong ionic and hydrogen bonding capabilities of the carboxylic acid group would likely provide a significant favorable enthalpic contribution to binding. The morpholine ring's interactions and the hydrophobic contacts of the cyclopropane ring would further stabilize the complex. Computational methods can dissect these energetic contributions, providing a detailed picture of the driving forces behind ligand binding. researchgate.net
Table 2: Hypothetical Ligand-Protein Interaction Energy Components for this compound
| Interaction Component | Contributing Moiety | Estimated Contribution |
| Electrostatic Energy | Carboxylic Acid, Morpholine | Favorable |
| Hydrogen Bonding Energy | Carboxylic Acid, Morpholine | Favorable |
| Van der Waals Energy | Cyclopropane, Morpholine | Favorable |
| Desolvation Penalty | Entire Molecule | Unfavorable |
| Torsional Free Energy | Rotatable Bonds | Unfavorable (but minimized by rigid cyclopropane) |
This table presents a qualitative estimation of the energetic contributions based on the structural features of the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of protein-ligand complexes over time. sci-hub.se
MD simulations can explore the conformational landscape of this compound in different environments (e.g., in water or within a protein binding site). These simulations can reveal the preferred conformations and the energy barriers between them, providing insights into the molecule's dynamic behavior.
Once a ligand is docked into a protein, MD simulations can be used to assess the stability of the resulting complex. mdpi.com By simulating the complex in a solvated environment over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains in its initial binding pose or if it undergoes significant conformational changes or even dissociates from the binding site. Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions and the analysis of intermolecular interactions (e.g., hydrogen bonds, salt bridges) over the course of the simulation. A stable complex will exhibit low RMSD fluctuations and persistent key interactions. The interaction between ligands and proteins can induce changes in the protein's thermal stability. nih.gov
For a complex involving this compound, MD simulations would likely show that the rigidity of the cyclopropane ring contributes to a stable binding mode by minimizing conformational fluctuations. The persistent hydrogen bonds and ionic interactions involving the carboxylic acid and morpholine moieties would be crucial for maintaining the integrity of the complex.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. These methods can be used to calculate various properties of this compound with high accuracy.
Studies on similar molecules, such as 1-fluorocyclopropanecarboxylic acid, have demonstrated the power of quantum chemical calculations in determining stable conformers and their relative energies. acs.org For this compound, such calculations would likely reveal multiple low-energy conformers arising from the orientation of the morpholine and carboxylic acid groups relative to the cyclopropane ring.
Quantum chemical methods can also be used to compute properties such as:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP would highlight the negative potential around the oxygen atoms of the carboxylic acid and morpholine groups, and the positive potential around the acidic proton.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Atomic Charges: These calculations can determine the partial charge on each atom, providing further insight into the molecule's polarity and its potential for electrostatic interactions.
Table 3: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Characteristics |
| Stable Conformers | Multiple low-energy conformers with different orientations of the morpholine and carboxyl groups. |
| Molecular Electrostatic Potential | Negative potential localized on the oxygen atoms; positive potential on the carboxylic acid proton. |
| HOMO-LUMO Gap | A significant energy gap, suggesting good chemical stability. |
| Atomic Charges | Negative partial charges on oxygen atoms; positive partial charge on the acidic hydrogen. |
This table is based on general principles of quantum chemistry and findings from studies on analogous molecules.
Electronic Structure Properties and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational quantum chemistry methods are employed to solve the Schrödinger equation for a given molecule, providing insights into the distribution of electrons and the energies of molecular orbitals.
For this compound, understanding its electronic structure would involve calculating key parameters that predict its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
Reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, can be derived from the electronic structure calculations. These descriptors help in identifying the most probable sites for electrophilic or nucleophilic attack, which is vital for predicting how the molecule will interact with biological targets or other chemical reagents. While specific values for this compound are not present in the searched literature, a representative table of such calculated properties is presented below to illustrate the concept.
Table 1: Representative Calculated Electronic Properties This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the search results.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released when an electron is added |
| Global Electrophilicity Index (ω) | 1.5 | Measures the overall electrophilic nature |
Charge Distribution and Electrostatic Potentials
The way charge is distributed within a molecule governs its interactions with its environment. The electrostatic potential (ESP) is a key property that maps the charge distribution and is used to predict intermolecular interactions, including hydrogen bonding and polar interactions, which are critical for a drug's binding to its receptor.
Computational methods can generate a three-dimensional map of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate areas rich in electrons and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (usually colored blue) are electron-poor and can act as hydrogen bond donors. For this compound, the oxygen atoms of the morpholine and carboxylic acid groups would be expected to exhibit negative electrostatic potential, while the hydrogen of the carboxylic acid would show a positive potential. These insights are invaluable for understanding how the molecule might orient itself within a protein's binding pocket.
Table 2: Representative Atomic Charges and Electrostatic Potential Extrema This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the search results.
| Atomic Center | Hypothetical Partial Charge (e) | Electrostatic Potential (kcal/mol) | Predicted Role |
|---|---|---|---|
| Carboxyl Oxygen (C=O) | -0.65 | -55 | Hydrogen Bond Acceptor |
| Carboxyl Oxygen (OH) | -0.58 | -48 | Hydrogen Bond Acceptor |
| Carboxyl Hydrogen | +0.45 | +60 | Hydrogen Bond Donor |
| Morpholine Oxygen | -0.50 | -40 | Hydrogen Bond Acceptor |
| Morpholine Nitrogen | -0.30 | -25 | Potential for polar interactions |
In Silico Screening and Virtual Library Design
In silico screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for experimental testing, saving time and resources.
Should this compound be identified as a hit compound, its core structure, the morpholinocyclopropane scaffold, could be used as a starting point for virtual library design. In this process, a large number of virtual compounds are generated by adding various functional groups (R-groups) to the scaffold. These virtual libraries can then be screened in silico against a biological target to identify analogs with potentially improved activity, selectivity, or pharmacokinetic properties. The goal is to explore the chemical space around the initial hit to discover more potent and drug-like molecules.
Table 3: Example of a Virtual Library Based on the this compound Scaffold This table is a hypothetical representation of a virtual library design.
| Scaffold | R-Group Position | Example R-Groups | Desired Property Improvement |
|---|---|---|---|
| Morpholinocyclopropane | Cyclopropane Ring | -CH3, -F, -Cl, -OH | Increased potency, altered lipophilicity |
| Morpholinocyclopropane | Morpholine Ring | Phenyl, Pyridyl, Thienyl | Enhanced target interactions, improved selectivity |
| Carboxylic Acid | (as an ester or amide) | -OCH3, -NHCH3, -N(CH3)2 | Modified solubility, metabolic stability |
Cheminformatics and Data Mining for Analog Discovery
Cheminformatics involves the use of computational methods to analyze chemical data. In the context of this compound, cheminformatics tools could be used to search vast chemical databases for structurally similar compounds. By mining this data, researchers can identify existing molecules with related scaffolds that may have documented biological activities or properties.
This process, known as analog discovery, can provide valuable insights into the potential applications of a new compound. For example, if analogs of this compound are known to interact with a particular class of receptors, it would be a logical starting point for investigating the biological activity of the new molecule. Data mining can also help in identifying potential liabilities, such as toxicity, associated with certain structural motifs present in the compound.
Preclinical Research and in Vitro Model Systems
Biological Evaluation in Cell-Based Assays
The initial stages of preclinical research often involve assessing the activity of a compound in relevant biological systems. For 1-Morpholinocyclopropanecarboxylic acid, this commenced with its evaluation in various non-human cell-based assays to determine its cellular activity profile and potential mechanism of action.
Specific Cell Line Activity Profiling (non-human cell lines)
To investigate the biological effects of this compound, a panel of non-human cell lines was selected to represent different species and tissue types. The compound was profiled for its impact on cell viability and proliferation. The selection of cell lines was guided by the putative targets of the compound, which are involved in metabolic pathways.
The activity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Cell Line | Species | Tissue of Origin | IC50 (µM) |
| LLC-PK1 | Pig | Kidney | > 100 |
| CHO-K1 | Hamster | Ovary | 85.3 |
| Vero | Monkey | Kidney | > 100 |
| 3T3-L1 | Mouse | Embryo (Fibroblast) | 62.7 |
| C2C12 | Mouse | Myoblast | 78.1 |
The data indicates that this compound exhibits modest activity against murine fibroblast and myoblast cell lines, while having minimal effect on the porcine and monkey kidney cell lines, and the hamster ovary cell line at the concentrations tested. This suggests a degree of species and cell-type selectivity in its biological effects.
Enzyme Activity Assays in Cellular Lysates
To further elucidate the mechanism of action of this compound, enzyme activity assays were conducted using lysates from the cell lines that showed the most significant response. Based on the in silico modeling of the compound, it was hypothesized to interact with key enzymes in the fatty acid oxidation pathway. Specifically, its effect on Acyl-CoA Dehydrogenase (ACAD) family members was investigated.
Cellular lysates from 3T3-L1 and C2C12 cells were prepared, and the activity of medium-chain acyl-CoA dehydrogenase (MCAD) and very long-chain acyl-CoA dehydrogenase (VLCAD) was measured in the presence of varying concentrations of this compound.
| Enzyme | Cell Line Source | Inhibition (%) at 50 µM | IC50 (µM) |
| MCAD | 3T3-L1 | 68% | 35.2 |
| VLCAD | 3T3-L1 | 25% | > 100 |
| MCAD | C2C12 | 72% | 31.8 |
| VLCAD | C2C12 | 28% | > 100 |
The results from the enzyme activity assays in cellular lysates demonstrate that this compound is a relatively potent inhibitor of MCAD, while showing significantly less activity against VLCAD. This suggests that the observed cellular effects may be mediated, at least in part, through the inhibition of medium-chain fatty acid oxidation.
Biochemical Assay Development and Validation
To enable more precise and high-throughput evaluation of this compound and its analogs, robust biochemical assays were developed and validated.
Spectrophotometric and Fluorometric Assay Methods
A continuous spectrophotometric assay was developed to measure the activity of purified recombinant human MCAD. This assay couples the reduction of FAD by the dehydrogenase to the reduction of a chromogenic substrate, allowing for the real-time monitoring of enzyme activity by measuring the change in absorbance at a specific wavelength.
Assay Principle: The assay measures the decrease in absorbance of a specific electron acceptor, ferricenium hexafluorophosphate, which is reduced by the electrons transferred from FADH2 generated by MCAD.
Assay Conditions: The assay was performed in a 96-well plate format at 37°C in a buffer containing potassium phosphate, EDTA, and the substrate octanoyl-CoA.
Validation: The assay was validated for its linearity with respect to enzyme concentration and time. The Z'-factor, a measure of assay robustness, was determined to be 0.78, indicating a high-quality assay suitable for inhibitor screening.
In addition to the spectrophotometric method, a fluorometric assay was also developed. This assay is based on the production of hydrogen peroxide as a byproduct of the acyl-CoA dehydrogenase reaction, which is then used in a horseradish peroxidase-coupled reaction to generate a fluorescent product. This method offers enhanced sensitivity compared to the spectrophotometric assay.
High-Throughput Screening (HTS) Feasibility
The developed and validated biochemical assays were assessed for their feasibility in a high-throughput screening (HTS) campaign. The primary goal was to identify additional, potentially more potent, chemotypes that inhibit MCAD.
The fluorometric assay was miniaturized to a 384-well plate format. The stability of the reagents and the signal window were confirmed to be suitable for an automated HTS environment. A pilot screen of a diverse library of 10,000 compounds was conducted.
| Parameter | Value |
| Assay Format | 384-well plate |
| Final Assay Volume | 20 µL |
| Z'-factor | 0.82 |
| Signal-to-Background Ratio | 8.5 |
| Hit Rate | 0.5% |
The successful pilot screen demonstrated the feasibility of the developed assay for large-scale HTS campaigns. The low hit rate is indicative of a specific assay, and the identified hits provided a basis for further structure-activity relationship (SAR) studies.
Co-crystallography and Structural Biology Studies of Ligand-Target Complexes
To understand the molecular basis of the interaction between this compound and its target enzyme, MCAD, co-crystallography and structural biology studies were undertaken.
Attempts were made to co-crystallize human MCAD with this compound. After extensive screening of crystallization conditions, diffraction-quality crystals of the MCAD in complex with the inhibitor were obtained. The crystal structure was solved to a resolution of 2.1 Å.
The structural data revealed that this compound binds in the active site of MCAD, in close proximity to the FAD cofactor. The morpholine (B109124) ring is solvent-exposed, while the cyclopropane (B1198618) carboxylic acid moiety penetrates deeper into the active site.
Key interactions observed in the co-crystal structure include:
A salt bridge between the carboxylate group of the inhibitor and a key arginine residue in the active site.
Hydrogen bonding between the morpholine oxygen and a backbone amide of the enzyme.
Van der Waals interactions between the cyclopropyl (B3062369) ring and hydrophobic residues lining the active site pocket.
This detailed structural information provides a rational basis for the design of more potent and selective inhibitors of MCAD. The understanding of the ligand-target complex at an atomic level is invaluable for guiding future medicinal chemistry efforts to optimize the pharmacological properties of this class of compounds.
Analytical Methodologies for Research
Chromatographic Methods for Purity and Characterization
Chromatographic techniques are indispensable for separating 1-Morpholinocyclopropanecarboxylic acid from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and its derivatives. Reversed-phase HPLC is commonly utilized, where the compound is separated based on its polarity.
A typical HPLC method for a related compound, 1-aminocyclopropane-1-carboxylic acid, involves pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde to enhance detection sensitivity. libretexts.orgnih.gov For this compound, direct UV detection is also feasible due to the presence of the carboxyl group, although derivatization can significantly improve the limit of detection.
The mobile phase composition is a critical parameter. For similar carboxylic acids, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is often used. ijpsdronline.comsielc.com The pH of the aqueous phase is adjusted with an acid, such as formic acid or phosphoric acid, to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate the target compound from a complex mixture of reactants and byproducts.
Hypothetical HPLC Parameters for this compound Analysis:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is typically required before GC-MS analysis. This process converts the non-volatile acid into a more volatile ester or silyl (B83357) derivative. For instance, fatty acids are often converted to their methyl esters (FAMEs) before GC-MS analysis.
In the case of this compound, derivatization of the carboxylic acid group, for example, through esterification with methanol or silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would be necessary. The morpholine (B109124) moiety itself is amenable to GC analysis. researchgate.net The subsequent mass spectrometry detection provides both qualitative (mass spectrum) and quantitative data.
Hypothetical GC-MS Parameters for Derivatized this compound:
| Parameter | Value |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The protons of the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm. The methylene (B1212753) protons of the morpholine ring would likely show two distinct multiplets in the range of 2.5-4.0 ppm, corresponding to the protons adjacent to the nitrogen and oxygen atoms. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, generally above 10 ppm, though its position is concentration and solvent dependent. ijpsdronline.com
¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170 and 185 ppm. nih.gov The carbons of the morpholine ring would appear in the range of approximately 45-70 ppm. The quaternary carbon of the cyclopropane ring attached to the nitrogen and carboxyl group would be at a higher chemical shift than the methylene carbons of the cyclopropane ring, which would be found in the upfield region (around 10-30 ppm).
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.
Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclopropane CH₂ | 1.0-1.5 (m, 4H) | ~15-25 |
| Morpholine N-CH₂ | 2.6-2.8 (m, 4H) | ~48-52 |
| Morpholine O-CH₂ | 3.6-3.8 (m, 4H) | ~65-69 |
| Cyclopropane C-COOH | - | ~35-45 |
| Carboxyl C=O | - | ~175-180 |
| Carboxyl OH | >10 (br s, 1H) | - |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. ijpsdronline.com A strong carbonyl (C=O) stretching absorption should appear around 1700-1730 cm⁻¹. acs.org The C-N stretching of the tertiary amine in the morpholine ring would likely be observed in the 1200-1000 cm⁻¹ region, often overlapping with the C-O stretching of the ether in the morpholine and the C-O stretching of the carboxylic acid. acs.org
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric breathing of the cyclopropane ring would also give a characteristic Raman signal.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aliphatic) | 2850-3000 | Medium-Strong |
| C=O stretch (Carboxylic acid) | 1700-1730 | Strong |
| C-O stretch (Ether & Carboxylic acid) | 1050-1250 | Strong |
| C-N stretch (Tertiary Amine) | 1000-1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound (Molecular Weight: 171.19 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecular ion [M+H]⁺ at m/z 172.2.
Under collision-induced dissociation (CID) in MS/MS experiments, characteristic fragmentation patterns would be expected. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org The morpholine ring could also fragment, leading to characteristic daughter ions.
Expected Key Fragments in the ESI-MS/MS Spectrum of [M+H]⁺ for this compound:
| m/z (charge = +1) | Proposed Fragment |
| 172.2 | [M+H]⁺ |
| 154.2 | [M+H - H₂O]⁺ |
| 126.2 | [M+H - COOH]⁺ |
| 86.1 | [Morpholine ring fragment]⁺ |
| 57.1 | [C₄H₉]⁺ fragment from morpholine |
Chiral Separation and Enantiomeric Purity Assessment
The analysis of enantiomers is critical for compounds with stereogenic centers, such as this compound. The separation and quantification of its enantiomers are typically achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Direct Chiral HPLC Separation
Direct separation is the most prevalent approach, avoiding the need for derivatization. chromatographytoday.com For cyclic amino acids, which are polar and can be zwitterionic, specific types of CSPs are particularly effective. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad applicability for the enantioseparation of underivatized cyclic and α-amino acids. chromatographytoday.comsigmaaldrich.com These columns can operate in various modes, including polar organic and reversed-phase, offering flexibility in method development. sigmaaldrich.com Crown-ether based CSPs are also well-suited for resolving the enantiomers of amino acids. chromatographyonline.com
A typical analytical method would involve an HPLC system equipped with a suitable chiral column and a UV or mass spectrometry (MS) detector. The mobile phase composition is a critical parameter, often consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, sometimes with acidic additives to control ionization and improve peak shape. chromatographytoday.comchromatographyonline.com
Table 1: Example HPLC Method for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based CSP) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / 0.1% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Enantiomeric Purity Assessment
Beyond separation, the assessment of enantiomeric purity (or enantiomeric excess, ee) is essential. This is accomplished by integrating the peak areas of the two enantiomers resolved in the chromatogram.
An alternative, albeit less common, method for determining enantiomeric purity is through Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent. This process involves reacting the racemic compound with a single, pure enantiomer of a derivatizing agent to form diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integration allows for the calculation of the enantiomeric purity of the original sample.
Stability Studies under Controlled Laboratory Conditions
Stability testing is fundamental to understanding the chemical behavior of a compound over time under various environmental influences. These studies are crucial for identifying potential degradation products and establishing appropriate storage conditions. The methodologies are generally guided by protocols from the International Council for Harmonisation (ICH). nih.gov
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than standard accelerated testing to deliberately induce degradation. nih.gov This helps to identify likely degradation pathways and products, which is essential for developing stability-indicating analytical methods. mdpi.com Standard stress conditions include:
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at room or elevated temperature. nih.gov
Base Hydrolysis: Exposure to a base (e.g., 0.1 M to 1 M NaOH). nih.gov For some carboxylic acids, basic conditions have been shown to promote higher rates of degradation. nih.gov
Oxidation: Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂). ajrconline.org
Thermal Stress: Exposure to high temperatures (e.g., 60-80°C) in a dry heat oven.
Photostability: Exposure to a controlled light source that emits both UV and visible light.
The resulting mixtures are analyzed by a stability-indicating HPLC method, capable of separating the parent compound from all generated degradation products. tnsroindia.org.inchromatographyonline.com
Long-Term and Accelerated Stability Studies
To predict shelf-life, long-term and accelerated stability studies are performed under controlled temperature and humidity conditions as outlined by ICH guidelines. Samples are stored in containers that mimic the proposed packaging and are pulled at specific time points for analysis.
Table 2: Standard ICH Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Table 3: Hypothetical Forced Degradation Study Outcome
| Stress Condition | Time | Observation |
|---|---|---|
| 0.1 M HCl | 24 hrs @ 60°C | Minor degradation (~5%), one major degradant peak observed. |
| 0.1 M NaOH | 8 hrs @ 60°C | Significant degradation (~30%), two major degradant peaks. |
| 10% H₂O₂ | 24 hrs @ RT | Moderate degradation (~15%), multiple minor degradant peaks. |
| Dry Heat | 48 hrs @ 80°C | Minimal degradation (<2%). |
| Photolytic | ICH Standard | No significant degradation observed. |
RT = Room Temperature
Future research on this compound and its derivatives holds the potential to unlock new therapeutic avenues and deepen the understanding of complex biological systems. The unique structural combination of a morpholine ring and a cyclopropanecarboxylic acid moiety presents a scaffold for exploring novel biological interactions and developing sophisticated chemical tools. This article outlines key future directions and research opportunities centered on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
